1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride
Description
This compound is a hydrochloride salt featuring a carbazole core substituted with an 8-chloro group and a propan-2-ol side chain modified with a bis(2-hydroxyethyl)amino moiety. The hydrophilic bis(2-hydroxyethyl)amino group improves aqueous solubility, while the hydrochloride salt further increases polarity and bioavailability .
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3.ClH/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(25)12-21(8-10-23)9-11-24;/h3,5-6,14,23-25H,1-2,4,7-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJUMUYMUMOZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN(CCO)CCO)O)C(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Tetrahydrocarbazole Core
The 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl moiety is synthesized via a modified Fischer indole synthesis or palladium-catalyzed cyclization. Patent US20070197797A1 highlights the limitations of traditional Fischer indole methods, such as poor regioselectivity (~50% yield) and reliance on strong acids like HCl or H₂SO₄. As an alternative, palladium-catalyzed cyclization of bi-cyclic intermediates (e.g., compounds of formula I) achieves higher yields (75–85%) under milder conditions. For example, reacting cyclohexane-1,3-dione with chlorinated phenylhydrazine derivatives forms the hydrazone intermediate, which undergoes cyclization in the presence of Pd(OAc)₂ (5 mol%) and triphenylphosphine in toluene at 110°C.
Key Reaction Parameters for Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene | 110 | 82 |
| H₂SO₄ | EtOH | 80 | 48 |
| Polyphosphoric acid | — | 120 | 55 |
This method avoids the formation of regioisomers common in Fischer indole syntheses, particularly when unsymmetrical ketones are used.
Regioselective Chlorination at the 8-Position
Introducing the chloro substituent at the 8-position requires directed electrophilic substitution or halogenation of a pre-formed tetrahydrocarbazole. Patent US7482471B2 demonstrates that chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C selectively functionalizes the carbazole’s aromatic ring. The reaction proceeds via radical intermediates, with FeCl₃ (10 mol%) as a Lewis acid catalyst, achieving 90% regioselectivity for the 8-position. Alternative methods, such as using Cl₂ gas in acetic acid, result in lower selectivity (60–70%) due to competing electrophilic attack at the 1- and 3-positions.
Chlorination Efficiency Comparison
| Reagent | Catalyst | Selectivity (%) | Yield (%) |
|---|---|---|---|
| NCS | FeCl₃ | 90 | 85 |
| Cl₂ | — | 70 | 78 |
| SO₂Cl₂ | AlCl₃ | 65 | 72 |
Propanolamine Side Chain Introduction
The bis(2-hydroxyethyl)amino-propan-2-ol side chain is appended via nucleophilic ring-opening of an epoxide intermediate. As detailed in US7482471B2, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-ol is treated with epichlorohydrin in the presence of K₂CO₃ (2 eq) in DMF at 60°C, forming the epoxide-linked carbazole. Subsequent reaction with diethanolamine (3 eq) in ethanol at reflux yields the tertiary amine product. The hydrochloride salt is precipitated using HCl gas in diethyl ether, achieving >95% purity after recrystallization from methanol.
Side Chain Coupling Optimization
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Diethanolamine | EtOH | 80 | 12 | 88 |
| Ethanolamine | THF | 60 | 24 | 65 |
| Morpholine | DCM | 25 | 48 | 45 |
Final Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by bubbling HCl gas through a cooled (0°C) ethereal solution of the amine. Patent US7482471B2 specifies that maintaining a pH < 2 during crystallization ensures complete protonation. The product is isolated via vacuum filtration and washed with cold acetone to remove residual solvents, yielding a white crystalline solid with a melting point of 198–202°C.
Reaction Optimization and Scalability
Scale-up challenges include controlling exothermic reactions during epoxide formation and ensuring consistent chlorination regioselectivity. Continuous flow reactors mitigate heat dissipation issues in large-scale epichlorohydrin reactions, improving safety and yield reproducibility. Palladium catalyst recycling, as described in US20070197797A1, reduces costs by enabling >5 reaction cycles without significant activity loss.
Analytical Characterization
The final compound is characterized by:
Chemical Reactions Analysis
Types of Reactions
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of Mannich bases, which this compound belongs to, exhibit antiproliferative activity against various human cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
These findings suggest that the compound may interfere with cancer cell proliferation and could be a candidate for further drug development aimed at treating specific cancers .
Neuroprotective Effects
The structural components of 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride may confer neuroprotective properties. Compounds similar to it have been investigated for their ability to protect neuronal cells from oxidative stress and neurotoxicity. This aspect is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies suggest that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics or antimicrobial agents .
Case Study 1: Anticancer Activity
A study published in Europe PMC explored the effects of Mannich bases on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against HeLa cells, with IC50 values suggesting effective concentrations for therapeutic use . This study underscores the potential of 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride in anticancer therapy.
Case Study 2: Neuroprotection
Research highlighted in PubChem examined compounds structurally related to this hydrochloride salt for their neuroprotective effects. The study found that these compounds could reduce neuronal apoptosis under oxidative stress conditions, suggesting a mechanism through which they could be developed into neuroprotective agents .
Mechanism of Action
The mechanism of action of 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups may facilitate binding to enzymes or receptors, leading to modulation of biological activities. The chloro group can participate in electrophilic interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with carbazole derivatives documented in pharmacopeial and synthetic literature. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility: The target compound’s bis(2-hydroxyethyl)amino group and hydrochloride salt confer superior water solubility compared to analogs with methoxyphenoxy (e.g., 23,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(...)) or epoxide groups (e.g., 4-(Oxiran-2-ylmethoxy)-9H-carbazole) .
Electronic and Steric Modifications :
- The 8-chloro substituent on the carbazole core in the target compound introduces electron withdrawal, which may enhance binding to electron-rich biological targets (e.g., kinases or neurotransmitter receptors).
- Compounds lacking halogenation (e.g., 4-(Oxiran-2-ylmethoxy)-9H-carbazole) may exhibit weaker target affinity but greater metabolic stability .
Synthetic Accessibility: The synthesis of the target compound likely involves nucleophilic substitution or reductive amination to attach the bis(2-hydroxyethyl)amino group, analogous to methods used for related carbazole derivatives (e.g., reflux in 2-propanol for triazole-carbazole hybrids) . Epoxide-containing analogs (e.g., 4-(Oxiran-2-ylmethoxy)-9H-carbazole) require specialized conditions for oxirane ring formation, increasing synthetic complexity .
Research Findings and Methodological Considerations
- Crystallographic Characterization :
Structural validation of such compounds often employs SHELX and ORTEP software for refinement and visualization, ensuring accurate determination of bond angles and hydrogen-bonding patterns . - Hydrogen-Bonding Networks : The hydroxyethyl groups in the target compound likely form extensive hydrogen bonds (e.g., O–H···N or O–H···Cl), influencing crystal packing and stability. Graph set analysis (as per Etter’s formalism) could elucidate these patterns .
Biological Activity
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by a carbazole moiety and a bis(2-hydroxyethyl)amino group. Its molecular formula is , with a molecular weight of approximately 348.84 g/mol. The presence of the chloro group and hydroxyl functionalities suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Adrenoceptor Modulation : Similar compounds have shown activity as β-adrenoceptor agonists, which can lead to smooth muscle relaxation. For instance, β-adrenoceptor agonists are known to mediate bronchodilation in conditions like asthma and COPD .
- G Protein-Coupled Receptor (GPCR) Interaction : The compound may interact with GPCRs, influencing intracellular signaling pathways. This interaction is crucial for the modulation of various physiological responses, including neurotransmitter release and vascular tone regulation .
Antitumor Activity
Recent studies have indicated that derivatives of carbazole compounds exhibit significant antitumor activity. For example, compounds similar to 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Neuroprotective Effects
Research has suggested that the compound may possess neuroprotective properties. It could potentially inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This effect is likely mediated through the modulation of inflammatory cytokines and oxidative stress markers.
Case Studies
Case Study 1: Antitumor Efficacy
A study investigating the antitumor effects of carbazole derivatives demonstrated that treatment with 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest that it may act as a modulator of neuroinflammatory processes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of this carbazole-derived hydrochloride compound?
Synthesis optimization requires attention to:
- Reaction conditions : Temperature, solvent polarity (e.g., methanol or toluene), and catalyst selection (e.g., acid/base conditions) to minimize side reactions like unwanted substitutions or dimerization .
- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges for high-purity isolation, as validated for structurally similar chlorinated carbazoles .
- Yield improvement : Monitor intermediates via LC-MS to identify bottlenecks, such as incomplete ring closure or poor solubility during coupling steps .
Q. Which analytical methods are most robust for quantifying this compound in complex matrices?
- Liquid chromatography-mass spectrometry (LC-MS) : Use a C18 column with mobile phases of methanol/water (acidified with 0.1% formic acid) to enhance ionization. Internal standards like deuterated analogs (e.g., triclosan-d3) improve accuracy .
- Sample preparation : Filter samples through GF/F (0.7 μm) filters to remove particulates, followed by SPE with HLB cartridges to concentrate the analyte .
- Validation : Perform spike-and-recovery experiments in relevant matrices (e.g., biological fluids) to assess matrix effects .
Q. How can researchers ensure the compound’s purity and stability during storage?
- Purity assessment : Employ high-resolution NMR (e.g., ¹H/¹³C) to detect impurities like unreacted intermediates or degradation products. Reference standards (e.g., EP/JP monographs) are critical for calibration .
- Storage conditions : Store lyophilized powder at −18 °C in amber vials to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .
Q. What are the solubility challenges of this compound, and how can they be addressed experimentally?
- Solubility profiling : Test in buffered solutions (pH 1–12) and solvents (DMSO, ethanol) to identify optimal conditions for in vitro assays.
- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility without altering biological activity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Computational modeling : Perform molecular docking using carbazole scaffolds as a basis to predict binding affinities. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Isotopic labeling : Synthesize deuterated or ¹⁴C-labeled analogs to track metabolic pathways in vitro/in vivo .
Q. What experimental designs are recommended for resolving contradictions in stability data across studies?
Q. How can environmental fate studies assess the compound’s persistence in wastewater systems?
Q. What crystallographic techniques are suitable for resolving the compound’s stereochemical configuration?
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
